molecular formula C10H14ClN B587098 (E)-N-Methylcinnamylamine-d3 CAS No. 1795142-11-8

(E)-N-Methylcinnamylamine-d3

Cat. No.: B587098
CAS No.: 1795142-11-8
M. Wt: 186.697
InChI Key: XGJZECMFJCEEJU-ZRHZDPIFSA-N
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Description

(E)-N-Methylcinnamylamine-d3 is a deuterated derivative of N-Methylcinnamylamine. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The deuterium labeling is often used in scientific research to study metabolic pathways and reaction mechanisms due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-Methylcinnamylamine-d3 typically involves the following steps:

    Starting Materials: The synthesis begins with cinnamaldehyde and deuterated methylamine.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent unwanted side reactions.

    Catalysts: A catalyst such as palladium on carbon (Pd/C) is used to facilitate the hydrogenation process.

    Temperature and Pressure: The reaction is conducted at elevated temperatures (around 50-100°C) and pressures (1-5 atm) to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. Continuous flow reactors and automated systems are employed to maintain consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions: (E)-N-Methylcinnamylamine-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, replacing the amine group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like bromoethane in the presence of a base.

Major Products:

    Oxidation: Formation of cinnamaldehyde or cinnamic acid derivatives.

    Reduction: Formation of cinnamyl alcohol.

    Substitution: Formation of N-substituted cinnamylamines.

Scientific Research Applications

(E)-N-Methylcinnamylamine-d3 has several applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanism studies due to its deuterium labeling.

    Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the synthesis of deuterated drugs and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-N-Methylcinnamylamine-d3 involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

    Pathways: It may modulate metabolic pathways by acting as a substrate or inhibitor, affecting the overall biochemical processes.

Comparison with Similar Compounds

    N-Methylcinnamylamine: The non-deuterated version of the compound.

    Cinnamylamine: Lacks the methyl group but shares the cinnamyl structure.

    Deuterated Amines: Other amines labeled with deuterium for similar research purposes.

Uniqueness: (E)-N-Methylcinnamylamine-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as enhanced stability and the ability to trace metabolic pathways more accurately.

Properties

CAS No.

1795142-11-8

Molecular Formula

C10H14ClN

Molecular Weight

186.697

IUPAC Name

(E)-3-phenyl-N-(trideuteriomethyl)prop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C10H13N.ClH/c1-11-9-5-8-10-6-3-2-4-7-10;/h2-8,11H,9H2,1H3;1H/b8-5+;/i1D3;

InChI Key

XGJZECMFJCEEJU-ZRHZDPIFSA-N

SMILES

CNCC=CC1=CC=CC=C1.Cl

Synonyms

(2E)-N-(Methyl-d3)-3-phenyl-2-propen-1-amine;  (E)-N-(Methyl-d3)-3-phenyl-2-propen-1-amine; 

Origin of Product

United States

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